1-(2,3'-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate
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Overview
Description
1-(2,3’-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a dichlorobenzhydryl group and a hydroxypropyl group attached to a piperazine ring, with maleate as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3’-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate typically involves the following steps:
Formation of the Dichlorobenzhydryl Intermediate: The starting material, 2,3-dichlorobenzyl chloride, undergoes a nucleophilic substitution reaction with a suitable amine to form the dichlorobenzhydryl intermediate.
Piperazine Ring Formation: The intermediate is then reacted with piperazine under controlled conditions to form the piperazine ring.
Hydroxypropylation: The piperazine derivative is further reacted with 3-chloropropanol to introduce the hydroxypropyl group.
Formation of Maleate Salt: Finally, the compound is treated with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,3’-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The dichlorobenzhydryl group can be reduced to form a benzyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(2,3’-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3’-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
1-(2,4’-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate: Similar structure with a different substitution pattern on the benzene ring.
1-(2,3’-Dichlorobenzhydryl)-4-(2-hydroxyethyl)piperazine maleate: Similar structure with a shorter hydroxyalkyl chain.
Uniqueness
1-(2,3’-Dichlorobenzhydryl)-4-(3-hydroxypropyl)piperazine maleate is unique due to its specific substitution pattern and the presence of both dichlorobenzhydryl and hydroxypropyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
126517-39-3 |
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Molecular Formula |
C24H28Cl2N2O5 |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-[4-[(2-chlorophenyl)-(3-chlorophenyl)methyl]piperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C20H24Cl2N2O.C4H4O4/c21-17-6-3-5-16(15-17)20(18-7-1-2-8-19(18)22)24-12-10-23(11-13-24)9-4-14-25;5-3(6)1-2-4(7)8/h1-3,5-8,15,20,25H,4,9-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
GCXTUBAQECWTLB-WLHGVMLRSA-N |
Isomeric SMILES |
C1CN(CCN1CCCO)C(C2=CC(=CC=C2)Cl)C3=CC=CC=C3Cl.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCCO)C(C2=CC(=CC=C2)Cl)C3=CC=CC=C3Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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